molecular formula C11H14BrNO B290963 N-(4-bromo-3-methylphenyl)butanamide

N-(4-bromo-3-methylphenyl)butanamide

Cat. No. B290963
M. Wt: 256.14 g/mol
InChI Key: XFMMZKUDKVAEPA-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)butanamide, also known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the late 1980s in Russia and has since been used for its potential pharmacological properties. Bromantane has been reported to have a wide range of effects, including neuroprotective, anxiolytic, and antidepressant properties.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-3-methylphenyl)butanamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been reported to increase the release and uptake of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation, motivation, and reward. Additionally, N-(4-bromo-3-methylphenyl)butanamide has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)butanamide has been reported to have a wide range of biochemical and physiological effects. It has been reported to increase the levels of ATP and glycogen in the brain, which are important sources of energy for neurons. Additionally, N-(4-bromo-3-methylphenyl)butanamide has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect the brain from oxidative stress. Furthermore, N-(4-bromo-3-methylphenyl)butanamide has been reported to increase the levels of acetylcholine, which is a neurotransmitter that plays a role in learning and memory.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)butanamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. Additionally, it has a long half-life, which means it can remain active in the body for several hours. However, N-(4-bromo-3-methylphenyl)butanamide also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experiments. Additionally, it has not been extensively studied in humans, which means its safety and efficacy are not fully understood.

Future Directions

For N-(4-bromo-3-methylphenyl)butanamide research include investigating its potential as a treatment for neurological disorders and cognitive enhancer for healthy individuals, as well as understanding its mechanism of action and safety profile.

Synthesis Methods

N-(4-bromo-3-methylphenyl)butanamide is synthesized through the reaction of 3-bromo-4-methylbenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces a white solid that is purified through recrystallization. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)butanamide has been extensively studied for its potential pharmacological properties. It has been reported to have neuroprotective effects, which means it can protect the brain from damage caused by various factors such as ischemia, oxidative stress, and neurotoxicity. It has also been reported to have anxiolytic and antidepressant properties, which means it can reduce anxiety and depression symptoms. Additionally, N-(4-bromo-3-methylphenyl)butanamide has been reported to have stimulatory effects on the central nervous system, which means it can increase alertness, mental and physical performance, and endurance.

properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)butanamide

InChI

InChI=1S/C11H14BrNO/c1-3-4-11(14)13-9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

XFMMZKUDKVAEPA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Br)C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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